1-(1,8A-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone
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Overview
Description
1-(1,8A-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,8A-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones under basic conditions to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate or sodium hydride .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(1,8A-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1-(1,8A-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,8A-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but it often affects signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the core structure but lacks the ethanone group.
Imidazo[1,2-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
Uniqueness
1-(1,8A-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanone group allows for additional functionalization, making it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
1-(1,8a-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7(12)8-2-4-11-5-3-10-9(11)6-8/h2-6,9-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIUIWCKKBTHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2NC=CN2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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